tert-Butyl 6-chloropyrimidine-4-carboxylate physical and chemical properties
tert-Butyl 6-chloropyrimidine-4-carboxylate physical and chemical properties
An in-depth technical analysis of tert-Butyl 6-chloropyrimidine-4-carboxylate requires moving beyond basic chemical data to understand its strategic utility in modern synthetic and medicinal chemistry. As a Senior Application Scientist, I approach this compound not just as a static reagent, but as a dynamic building block designed for precision.
Below is a comprehensive guide detailing the physicochemical profiling, mechanistic reactivity, and self-validating experimental workflows for this critical intermediate.
Physicochemical Profiling & Structural Rationale
In drug development, the selection of a specific building block is never arbitrary. tert-Butyl 6-chloropyrimidine-4-carboxylate (CAS: 2166960-10-5)[1] is engineered with three distinct functional domains: an electron-deficient pyrimidine core, a reactive C-6 chloride, and a sterically hindered C-4 tert-butyl ester.
Quantitative Data Summary
| Property | Value |
| Chemical Name | tert-Butyl 6-chloropyrimidine-4-carboxylate |
| CAS Number | 2166960-10-5[1] |
| Molecular Formula | C9H11ClN2O2[2] |
| Molecular Weight | 214.65 g/mol [2] |
| SMILES (Inferred) | CC(C)(C)OC(=O)C1=CC(Cl)=NC=N1 |
| Typical Purity | ≥97%[2] |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/Nitrogen)[3] |
The Causality of Structural Design:
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The C-6 Chlorine: The pyrimidine ring is highly electron-withdrawing due to its two nitrogen atoms. This electron deficiency severely lowers the LUMO energy of the ring, rendering the C-6 position highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr).
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The tert-Butyl Ester: Standard methyl or ethyl esters are susceptible to unwanted saponification during basic SNAr conditions. The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Furthermore, it allows for orthogonal deprotection under mildly acidic conditions (e.g., Trifluoroacetic acid) later in the synthetic sequence, preserving base-sensitive functional groups.
Chemical Reactivity & Mechanistic Pathways
The primary utility of this compound lies in its ability to undergo rapid and regioselective SNAr reactions. This reactivity has been heavily leveraged in the pharmaceutical industry, notably in the synthesis of azabenzimidazole compounds acting as M3 positive allosteric modulators (PAMs) for the treatment of bladder and urinary tract diseases[4].
When exposed to an alcohol or amine in the presence of a mild base, the nucleophile attacks the C-6 carbon, forming a negatively charged Meisenheimer complex stabilized by the pyrimidine nitrogens. Subsequent collapse of this intermediate ejects the chloride ion.
Fig 1. Mechanistic workflow: Nucleophilic Aromatic Substitution (SNAr) at the C-6 position.
Self-Validating Experimental Protocols
To ensure reproducibility and high yield, experimental workflows must be designed as self-validating systems where every reagent and step serves a deliberate, mechanistic purpose. The following protocol details the coupling of tert-butyl 6-chloropyrimidine-4-carboxylate with an oxygen nucleophile, adapted from validated patent literature[4].
Protocol: SNAr Coupling with Ethyl 2-hydroxyacetate
Objective: Synthesis of tert-butyl 6-(2-ethoxy-2-oxoethoxy)pyrimidine-4-carboxylate.
Step-by-Step Methodology:
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Reagent Assembly: To a reaction vessel, add tert-butyl 6-chloropyrimidine-4-carboxylate (274 mg), ethyl 2-hydroxyacetate (0.15 mL), and potassium carbonate (K₂CO₃, 529 mg)[4].
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Solvent Addition: Suspend the mixture in N,N-Dimethylformamide (DMF, 2.6 mL)[4].
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Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the reactants and stabilizes the highly polar transition state of the SNAr reaction without hydrogen-bonding to (and thereby deactivating) the nucleophile.
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Thermal Activation: Stir the mixture at 50°C overnight[4].
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Causality: While the C-6 position is activated, the secondary oxygen nucleophile requires mild thermal energy to overcome the activation barrier. K₂CO₃ acts as a non-nucleophilic base to deprotonate the alcohol, generating a highly reactive alkoxide while simultaneously scavenging the resulting HCl byproduct.
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Aqueous Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with deionized water and extract with ethyl acetate (EtOAc)[4].
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Causality: The addition of water serves a dual purpose: it quenches any unreacted base and completely dissolves the DMF and inorganic salts, pulling them into the aqueous layer. The product selectively partitions into the organic EtOAc layer.
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Purification: Wash the organic layer with saturated saline (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[4].
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Causality: Brine removes residual water from the organic layer via osmotic pressure. Na₂SO₄ acts as a physical desiccant to ensure absolute dryness before concentration, preventing unwanted hydrolysis of the newly formed ether or the existing esters.
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Fig 2. Self-validating experimental workflow for C-6 substitution via SNAr.
Handling, Storage, and Stability
Due to the presence of both an active chloride and a carboxylate ester, this compound exhibits sensitivity to ambient moisture and strong nucleophiles.
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Storage: Must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent slow ambient hydrolysis of the ester or degradation of the pyrimidine ring[3].
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Handling: Standard laboratory PPE is required. Transfers should ideally be conducted using Schlenk line techniques or within a glovebox if the ambient humidity is exceptionally high, ensuring the integrity of the C-Cl bond prior to targeted synthesis.
References
- BLD Pharm. "37131-91-2 | 6-Chloropyrimidine-4-carboxylic acid | BLD Pharm" (Contains catalog data for tert-Butyl 6-chloropyrimidine-4-carboxylate: BD023153072166960-10-5). BLD Pharm.
- CymitQuimica. "tert-butyl 6-chloropyrimidine-4-carboxylate - CymitQuimica". CymitQuimica.
- European Patent Office. "AZABENZIMIDAZOLE COMPOUND AND MEDICINE - EP 4059933 A1". Googleapis.com.
- BLD Pharm. "220041-42-9 | tert-Butyl 2-chloropyrimidine-4-carboxylate | BLD Pharm" (Reference for standard pyrimidine storage conditions). BLD Pharm.
Sources
- 1. 37131-91-2|6-Chloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. tert-butyl 6-chloropyrimidine-4-carboxylate | CymitQuimica [cymitquimica.com]
- 3. 220041-42-9|tert-Butyl 2-chloropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
